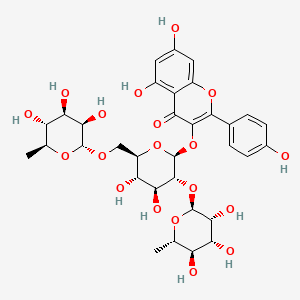

4H-1-Benzopyran-4-one, 3-((O-6-deoxy-alpha-L-mannopyranosyl-(1-2)-O-(6-deoxy-alpha-L-mannopyranosyl-(1-6))-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-

Beschreibung

Eigenschaften

CAS-Nummer |

55804-74-5 |

|---|---|

Molekularformel |

C33H40O19 |

Molekulargewicht |

740.7 g/mol |

IUPAC-Name |

3-[(3S,4R,5R,6S)-4,5-dihydroxy-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2S,3S,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one |

InChI |

InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(47-10)46-9-17-21(39)25(43)30(52-32-27(45)24(42)20(38)11(2)48-32)33(50-17)51-29-22(40)18-15(36)7-14(35)8-16(18)49-28(29)12-3-5-13(34)6-4-12/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17-,19-,20-,21-,23?,24+,25+,26-,27-,30-,31-,32?,33?/m0/s1 |

InChI-Schlüssel |

WRXVPTMENPZUIZ-NUKPRWIMSA-N |

Isomerische SMILES |

C[C@H]1[C@@H]([C@H]([C@@H](C(O1)O[C@H]2[C@@H]([C@H]([C@@H](OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO[C@@H]6[C@H](C([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Clitorin; Kaempferol 3-O-(2'',6''-di-O-rhamnopyranosyl)glucopyranoside; |

Herkunft des Produkts |

United States |

Isolation and Source Identification Methodologies for the Chemical Compound Clitorin

Botanical Origins and Systematics in Clitorin Isolation

Clitorin has been successfully isolated from several distinct botanical families, highlighting its distribution across the plant kingdom. The primary sources include species from the Fabaceae, Euphorbiaceae, Caricaceae, Saxifragaceae, and Ebenaceae families.

Extraction from Clitoria ternatea Plant Material

The compound Clitorin, a kaempferol (B1673270) 3-O-(2''-O-α-rhamnosyl-6''-O-malonyl)-β-glucoside, has been identified and isolated from the petals of Clitoria ternatea, commonly known as the butterfly pea. researchgate.netresearchgate.net The extraction of flavonoids, including Clitorin, from the flowers of this plant often involves conventional methods that utilize the polarity of the target compounds. core.ac.uk

Commonly employed techniques for obtaining flavonoid-rich extracts from C. ternatea flowers include maceration, Soxhlet extraction, and reflux. nih.govishs.org These methods typically use 96% ethanol as a solvent, which is effective in extracting a broad range of polar, semi-polar, and non-polar compounds. nih.gov Studies comparing these methods have shown varying yields, with one study reporting the highest extractive value using the Soxhlet method (89%), followed by maceration (62%) and ultrasonic-assisted extraction (57%). ishs.org Another investigation found maceration provided a higher yield of total flavonoids compared to reflux and Soxhlet extraction. nih.gov While these methods produce a crude extract containing a mixture of phytochemicals, the specific isolation of Clitorin requires further purification using advanced chromatographic techniques. researchgate.netcore.ac.uk

| Extraction Method | Solvent | Key Findings/Yields |

|---|---|---|

| Maceration | 96% Ethanol | Yielded 66.41 g of extract (33.20% yield); Highest total flavonoid content (53,127 mg QE/g) in one study. nih.gov |

| Soxhlet Extraction | 96% / 70% Ethanol | Yielded 64.62 g of extract (32.31% yield) in one study nih.gov; Reported highest extractive value (89%) in another. ishs.org |

| Reflux | 96% Ethanol | Yielded 55.76 g of extract (27.88% yield). nih.gov |

| Ultrasonic-Assisted Extraction | 70% Ethanol | Reported an extractive value of 57%. ishs.org |

Isolation from Acalypha indica Extracts

Clitorin has been identified as one of the key kaempferol glycosides present in the flowers and leaves of Acalypha indica. bohrium.commdpi.com The isolation of Clitorin from this plant involves a multi-step process that begins with solvent extraction followed by advanced separation techniques.

A documented method for isolating Clitorin from A. indica starts with a dried methanol (MeOH) extract of the freeze-dried flowers and leaves. This crude extract is then partitioned between dichloromethane (CH2Cl2) and water (H2O). The aqueous phase, containing the more polar glycosides like Clitorin, is then subjected to further purification. nih.gov One of the key advanced separation techniques used at this stage is multi-layer coil counter-current chromatography (MLCCC), which effectively separates the target compounds based on their partitioning between two immiscible liquid phases. nih.gov

Derivation from Carica papaya Plant Components

The leaves of Carica papaya (papaya) are a confirmed source of Clitorin. Phytochemical investigations have successfully isolated the compound from a hydromethanolic extract of the plant's leaves. The initial extraction with a methanol-water mixture is followed by a series of chromatographic procedures to purify the individual compounds.

The purification of Clitorin from the crude leaf extract involves sequential chromatography processes. These include liquid-liquid extraction to partition compounds based on their solubility, followed by more sophisticated techniques such as centrifugal partition chromatography. For final purification and analysis, high-performance liquid chromatography (HPLC) is often employed, allowing for the isolation of pure Clitorin from the complex mixture of phytochemicals present in the papaya leaf.

Occurrence in Saxifraga cuneifolia

Clitorin has also been isolated from the whole plant material of Saxifraga cuneifolia. Research on this species involved a systematic extraction and fractionation process guided by bioassays to identify active compounds. The initial step was the extraction of the dried plant material with methanol.

The subsequent isolation from the crude methanol extract was achieved through a combination of several chromatographic techniques. The process included gel filtration using Sephadex LH-20, followed by open silica gel column chromatography. Final purification was carried out using low-pressure liquid chromatography on an octadecylsilyl (RP-18) phase, which successfully yielded pure Clitorin among other phenolic compounds.

Presence in Diospyros rhombifolia

The presence of flavonol glycosides, the class of compounds to which Clitorin belongs, has been confirmed in the leaves of Diospyros rhombifolia. researchgate.netnih.gov In a study of two Diospyros species, a total of fourteen different flavonol glycosides were isolated from the methanol extracts of the leaves of D. cathayensis and D. rhombifolia. researchgate.net The isolation process involved initial extraction with methanol, followed by partitioning and purification using preparative Thin-Layer Chromatography (TLC) to yield the individual compounds. researchgate.net This research confirms D. rhombifolia as a botanical source of this important class of flavonoids.

Advanced Separation Techniques in Clitorin Discovery

The discovery and purification of Clitorin from its various botanical sources rely heavily on advanced separation techniques that can resolve complex phytochemical mixtures. These methods are essential for moving from a crude plant extract to an isolated, pure compound.

Column Chromatography: This is a foundational technique used in the purification of Clitorin from several sources. In the case of Saxifraga cuneifolia, a combination of silica gel open column chromatography and gel filtration on Sephadex LH-20 was employed to fractionate the initial methanol extract. This was followed by low-pressure liquid chromatography on a reversed-phase (RP-18) column to achieve final separation.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique crucial for the final purification and analysis of Clitorin. It was utilized in the phytochemical investigation of Carica papaya leaves to separate the various compounds isolated from the hydromethanolic extract, including Clitorin.

Counter-Current Chromatography (CCC): This is a form of liquid-liquid partition chromatography that avoids the use of solid supports, thereby preventing the irreversible adsorption of analytes. Specific forms of this technique have been applied to Clitorin isolation:

Multi-Layer Coil Counter-Current Chromatography (MLCCC): This method was specifically used to purify the water-soluble fraction of an extract from Acalypha indica to isolate Clitorin and other kaempferol glycosides. nih.gov

Centrifugal Partition Chromatography (CPC): This hydrostatic form of CCC was part of the sequential chromatography process used to identify Clitorin in the juice of Carica papaya leaves.

These advanced methods, often used in combination, are indispensable for the precise isolation and identification of Clitorin from its natural plant origins.

| Technique | Botanical Source Application | Principle of Separation |

|---|---|---|

| Column Chromatography (Silica Gel, Sephadex LH-20) | Saxifraga cuneifolia | Separation based on polarity (adsorption) and size (size-exclusion). |

| High-Performance Liquid Chromatography (HPLC) | Carica papaya | High-resolution separation based on partitioning between a stationary phase and a liquid mobile phase under high pressure. |

| Multi-Layer Coil Counter-Current Chromatography (MLCCC) | Acalypha indica | Liquid-liquid partitioning without a solid support, driven by centrifugal forces in a coiled column. nih.gov |

| Centrifugal Partition Chromatography (CPC) | Carica papaya | A hydrostatic form of CCC using centrifugal force to retain the liquid stationary phase. |

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE), also known as solvent extraction or partitioning, is a crucial method for the preliminary separation and purification of target compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and a non-polar organic solvent. bohrium.com In the context of isolating flavonoid glycosides like Clitorin, LLE is often employed after an initial crude extraction from plant material.

The general procedure involves dissolving the crude plant extract in a hydroalcoholic solution and then partitioning it against a series of organic solvents of increasing polarity. For instance, a common sequence involves partitioning the aqueous extract with solvents such as n-hexane, chloroform, or ethyl acetate. This process separates compounds based on their polarity:

n-Hexane fraction: Removes highly non-polar compounds like fats and waxes.

Chloroform/Ethyl acetate fractions: These solvents are effective at extracting flavonoid aglycones (the non-sugar part) and less polar glycosides.

Aqueous fraction: The more polar flavonoid glycosides, such as Clitorin, tend to remain in the aqueous or hydroalcoholic phase.

This initial fractionation simplifies the complex crude extract, enriching the concentration of polar glycosides in the aqueous layer and making subsequent chromatographic steps more efficient. The selection of solvents and the pH of the aqueous phase can be adjusted to optimize the separation of flavonoids based on their specific chemical structures. bohrium.com

| Solvent | Polarity | Typical Compounds Extracted |

| n-Hexane | Non-polar | Lipids, Waxes, Chlorophyll |

| Chloroform | Intermediate | Aglycones, Less polar glycosides |

| Ethyl Acetate | Intermediate | Flavonoids, Tannins |

| Water/Methanol | Polar | Polar glycosides (e.g., Clitorin), Sugars |

Centrifugal Partition Chromatography Applications

Centrifugal Partition Chromatography (CPC) is an advanced liquid-liquid chromatography technique that functions without a solid stationary phase. nih.gov Instead, it utilizes a biphasic liquid system where one liquid acts as the stationary phase, held in place by a strong centrifugal force, while the other serves as the mobile phase. nih.gov This method is particularly well-suited for the preparative-scale separation of natural products like flavonoid glycosides because it avoids the irreversible adsorption of the sample onto a solid support, leading to high recovery rates. nih.gov

In a typical CPC application for separating compounds like Clitorin, a suitable biphasic solvent system is selected. A common system for flavonoid glycosides is composed of ethyl acetate, ethanol, and water. nih.gov The crude or partially purified plant extract is dissolved in a portion of the solvent system and injected into the CPC column. The components of the mixture partition themselves differently between the two liquid phases based on their partition coefficients, leading to their separation as the mobile phase flows through the column. mdpi.com The online coupling of CPC with mass spectrometry (CPC/ESI-MS) allows for real-time monitoring of the effluent and rapid identification of the separated compounds. nih.gov

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Advantages for Flavonoid Glycosides |

| CPC | Liquid | Liquid | Differential partitioning between two immiscible liquid phases | High loading capacity, No irreversible adsorption, High product recovery |

High-Performance Thin Layer Chromatography for Compound Monitoring

High-Performance Thin Layer Chromatography (HPTLC) is a sophisticated and automated form of TLC that provides improved separation efficiency, sensitivity, and reproducibility. researchgate.netnih.gov It serves as a powerful tool for the qualitative and quantitative analysis of complex mixtures, such as herbal extracts. In the process of isolating Clitorin, HPTLC is invaluable for creating chemical fingerprints of extracts and for monitoring the progress of purification. researchgate.net

The methodology involves applying small, precise bands of the sample onto a high-performance silica gel plate. The plate is then developed in a sealed chamber with a suitable mobile phase, such as a mixture of toluene, ethyl acetate, and formic acid. nih.gov The components of the extract separate based on their differential affinity for the stationary and mobile phases. After development, the plate is visualized under UV light (e.g., at 254 nm or 366 nm) or after spraying with a derivatizing agent. nih.gov The resulting chromatogram provides a distinct fingerprint of the extract. By comparing the bands from different fractions obtained during purification with a reference standard of Clitorin, researchers can quickly identify which fractions contain the target compound and assess their purity. nih.gov

Preparative Isolation Strategies

The final purification of Clitorin from enriched fractions typically requires preparative chromatography. This technique is used to separate and isolate larger quantities of a target compound for further analysis and characterization. phenomenex.comed.gov

Common preparative strategies for flavonoid glycosides include:

Preparative Column Chromatography: This involves packing a large column with a stationary phase like silica gel or Sephadex LH-20. asianpubs.orgmdpi.com The enriched fraction is loaded onto the column, and a solvent system (mobile phase) is passed through it. For silica gel, a mobile phase might consist of a gradient of chloroform and methanol. asianpubs.org For Sephadex LH-20, which separates based on molecular size and polarity, methanol or ethanol-water mixtures are often used. mdpi.com Fractions are collected sequentially and analyzed (e.g., by HPTLC) to identify those containing pure Clitorin.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final high-purity isolation, Prep-HPLC is the method of choice. phenomenex.com It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads. sorbtech.com A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a gradient of acetonitrile and water, often with a small amount of acid (like formic acid) to improve peak shape. rsc.org

Initial Characterization Methods in Natural Product Isolation

Throughout the isolation process, from the initial crude extract to the final purified compound, continuous monitoring is essential to track the presence and purity of the target molecule. asianpubs.org Various analytical techniques are employed at each stage of purification.

Analytical Monitoring Workflow:

Crude Extract Analysis: HPTLC and analytical HPLC are used to generate a preliminary profile of the extract, confirming the likely presence of Clitorin by comparing it to known standards or literature data. researchgate.net

Fraction Analysis: After initial separation steps like LLE or column chromatography, each resulting fraction is analyzed. HPTLC is particularly useful for rapidly screening a large number of fractions to identify those containing the compound of interest. nih.gov

Purity Assessment: As the purification progresses, HPLC is used for quantitative assessment of purity. researchgate.net The goal is to obtain a fraction that shows a single, sharp peak corresponding to the retention time of Clitorin.

Structure Confirmation: Once a compound is isolated in high purity, its identity as Clitorin is confirmed using spectroscopic methods such as Mass Spectrometry (MS), for determining the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy, for elucidating its precise chemical structure. phytopurify.com

| Technique | Purpose in Isolation Workflow | Information Obtained |

| HPTLC | Rapid screening of fractions, Fingerprinting | Presence/absence of target compound, Relative purity |

| Analytical HPLC | Quantitative purity assessment | Retention time, Peak purity, Quantification |

| Mass Spectrometry (MS) | Structure confirmation | Molecular weight and fragmentation pattern |

| NMR Spectroscopy | Definitive structure elucidation | Detailed chemical structure (connectivity of atoms) |

Biosynthetic Pathways and Precursor Studies of the Chemical Compound Clitorin

Proposed Flavonoid Glycoside Biosynthesis Mechanisms

The formation of Clitorin, like other flavonoid glycosides, begins with the general phenylpropanoid pathway. This core pathway provides the precursors for a vast array of plant secondary metabolites. biotech-asia.org The biosynthesis is initiated from the aromatic amino acid L-phenylalanine, which is itself a product of the shikimate pathway. biotech-asia.org

The phenylpropanoid pathway converts L-phenylalanine into p-coumaroyl-CoA. This molecule serves as a key starter unit for flavonoid synthesis. In the subsequent flavonoid-specific branch, three molecules of malonyl-CoA are condensed with one molecule of p-coumaroyl-CoA to form a C15 chalcone (B49325) intermediate. nih.gov This chalcone undergoes isomerization to form a flavanone (B1672756), which is a central precursor for various flavonoid classes.

For Clitorin, the flavanone (naringenin) is hydroxylated to form a dihydroflavonol. Further oxidation yields the flavonol aglycone, kaempferol (B1673270). The final step in the biosynthesis of Clitorin is glycosylation, where specific sugar moieties are attached to the kaempferol core. In the case of Clitorin, this involves the sequential addition of a glucose molecule followed by two rhamnose molecules at specific positions, resulting in the complex triglycoside structure.

Enzymatic Steps and Catalytic Processes in Clitorin Formation

The biosynthesis of the kaempferol aglycone of Clitorin is a multi-step enzymatic cascade. Each step is catalyzed by a specific enzyme that ensures the precise chemical transformations required to build the complex flavonoid structure. The process begins in the cytoplasm and involves enzyme complexes associated with the endoplasmic reticulum. biotech-asia.org

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial and rate-limiting step of the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid. nih.gov

Cinnamate-4-Hydroxylase (C4H): C4H introduces a hydroxyl group onto cinnamic acid to produce p-coumaric acid.

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by attaching a Coenzyme A molecule, forming p-coumaroyl-CoA.

Chalcone Synthase (CHS): CHS is a pivotal enzyme in the flavonoid pathway. It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.gov

Chalcone Isomerase (CHI): CHI facilitates the stereospecific cyclization of naringenin chalcone into the flavanone known as naringenin. nih.gov

Flavanone 3-Hydroxylase (F3H): F3H hydroxylates naringenin at the 3-position to produce dihydrokaempferol (B1209521). nih.gov

Flavonol Synthase (FLS): FLS introduces a double bond into the C-ring of dihydrokaempferol, converting it into the flavonol kaempferol. ijfmr.com

Glycosyltransferases (GTs): The final steps involve the attachment of sugar units. A UDP-glycosyltransferase (UGT) first attaches a glucose molecule to the 3-hydroxyl group of kaempferol. Subsequently, two specific rhamnosyltransferases catalyze the addition of rhamnose units to the glucose moiety to complete the Clitorin structure.

Table 1: Key Enzymes in the Biosynthesis of the Kaempferol Aglycone

| Enzyme | Abbreviation | Function |

|---|---|---|

| Phenylalanine Ammonia-Lyase | PAL | Converts L-phenylalanine to cinnamic acid. |

| Cinnamate-4-Hydroxylase | C4H | Converts cinnamic acid to p-coumaric acid. |

| 4-Coumarate:CoA Ligase | 4CL | Converts p-coumaric acid to p-coumaroyl-CoA. |

| Chalcone Synthase | CHS | Catalyzes the formation of naringenin chalcone. |

| Chalcone Isomerase | CHI | Converts naringenin chalcone to naringenin. |

| Flavanone 3-Hydroxylase | F3H | Converts naringenin to dihydrokaempferol. |

| Flavonol Synthase | FLS | Converts dihydrokaempferol to kaempferol. |

Genetic Regulation of Biosynthetic Enzymes

The biosynthesis of flavonoids, including Clitorin, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a combination of transcription factors. biotech-asia.org These regulatory proteins ensure that flavonoid production occurs in the correct tissues, at the appropriate developmental stages, and in response to environmental cues. researcher.life

The primary regulators belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. frontiersin.org These transcription factors often work together, forming a ternary complex known as the MBW complex (MYB-bHLH-WD40), to activate the transcription of flavonoid structural genes. biotech-asia.orgijfmr.com

The flavonoid biosynthetic pathway is often divided into early biosynthetic genes (EBGs) and late biosynthetic genes (LBGs). nih.gov

EBGs: Genes such as CHS, CHI, F3H, and FLS, which are involved in the synthesis of flavonol aglycones like kaempferol, are typically regulated by a specific subset of R2R3-MYB transcription factors (e.g., MYB11, MYB12, and MYB111 in Arabidopsis thaliana). ijfmr.com

LBGs: Genes involved in the downstream production of compounds like anthocyanins are regulated by a different set of MYB proteins, usually in conjunction with bHLH and WD40 partners. frontiersin.org

In addition to the MBW complex, other transcription factors like the WRKY and SPL families can also play a role in modulating the expression of biosynthetic genes. biotech-asia.orgijfmr.com Furthermore, non-coding RNAs, such as miRNAs (e.g., miR828 and miR858), can post-transcriptionally regulate the expression of MYB transcription factors, adding another layer of complexity to the control of flavonoid biosynthesis. biotech-asia.org

Table 2: Major Transcription Factor Families Regulating Flavonoid Biosynthesis

| Transcription Factor Family | Role in Flavonoid Biosynthesis |

|---|---|

| R2R3-MYB | Key regulators that often determine the specific branch of the pathway to be activated. frontiersin.org |

| basic helix-loop-helix (bHLH) | Form complexes with MYB and WD40 proteins to activate gene expression. frontiersin.org |

Precursor Analysis in Natural Product Synthesis

The synthesis of Clitorin relies on the availability of primary metabolites that serve as foundational precursors. The analysis of these precursors is fundamental to understanding the metabolic flux and efficiency of natural product formation.

Shikimate Pathway Precursors: The ultimate precursor for the aromatic rings of the kaempferol core is L-phenylalanine. This amino acid is synthesized via the shikimate pathway, which utilizes the central carbon metabolites erythrose 4-phosphate and phosphoenolpyruvate. The availability of these primary metabolites directly influences the rate of phenylalanine production and, consequently, flavonoid synthesis.

Malonyl-CoA: This precursor provides three of the two-carbon units that form the A-ring of the flavonoid structure. Malonyl-CoA is derived from acetyl-CoA, a central hub in cellular metabolism, through the action of acetyl-CoA carboxylase.

Sugar Precursors: The glycosylation of kaempferol requires activated sugar molecules. The glucose moiety is derived from UDP-glucose, a common sugar donor in plant metabolism. The rhamnose units are typically synthesized from glucose-1-phosphate, which is converted to UDP-L-rhamnose through a series of enzymatic reactions. The availability of these nucleotide-activated sugars is essential for the final glycosylation steps catalyzed by glycosyltransferases.

Synthetic Chemistry Approaches to the Chemical Compound Clitorin and Its Analogs

Strategies for Total Synthesis of Complex Glycosides

The total synthesis of a complex natural glycoside like Clitorin, which is kaempferol (B1673270) 3-O-[α-L-rhamnopyranosyl-(1→2)]-[α-L-rhamnopyranosyl-(1→6)]-β-D-glucopyranoside, represents a formidable challenge in organic chemistry. While a specific total synthesis of Clitorin is not prominently documented in scientific literature, established strategies for constructing complex O-glycosides provide a clear roadmap for such an endeavor. rsc.org

A convergent synthetic plan would be the most logical approach. This involves the independent synthesis of two key building blocks: the aglycone (kaempferol) and the complex branched trisaccharide, followed by their strategic coupling.

Aglycone Synthesis: The kaempferol backbone can be synthesized through several established methods for flavone (B191248) and flavonol production. nih.gov Common strategies include:

Allan-Robinson Reaction: This involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride. nih.gov

Baker-Venkataraman Rearrangement: This method proceeds via the rearrangement of an o-acyloxyacetophenone to form a 1,3-diketone, which then undergoes cyclization to yield the flavone structure. nih.gov

Claisen-Schmidt Condensation: This reaction can produce a 2'-hydroxychalcone (B22705) intermediate, which can then be oxidatively cyclized to the flavonol core. nih.gov

Trisaccharide Synthesis: The synthesis of the branched trisaccharide donor is arguably the most complex part of the strategy. It requires a multi-step sequence with precise stereochemical control to form the correct glycosidic linkages (α for rhamnose and β for glucose). This process involves:

Preparation of Monosaccharide Building Blocks: Starting with D-glucose and L-rhamnose, appropriate protecting groups must be installed to mask most hydroxyl groups while leaving specific positions free for glycosylation.

Sequential Glycosylation: A stepwise assembly of the trisaccharide is necessary. For instance, a protected glucose acceptor with free hydroxyls at the C2 and C6 positions could be glycosylated sequentially with two protected rhamnose donors.

Activation for Final Glycosylation: The anomeric position of the fully assembled and protected trisaccharide must then be converted into a suitable leaving group (e.g., a trichloroacetimidate (B1259523) or thioglycoside) to prepare it for the final coupling reaction. rsc.org

The final and critical step is the stereoselective glycosylation of the protected kaempferol aglycone at the C3-hydroxyl position with the activated trisaccharide donor. This reaction must be carefully optimized to ensure the formation of the desired β-glycosidic bond with high yield and selectivity. Subsequent global deprotection of all masking groups on the aglycone and the glycan would yield the final natural product, Clitorin. The inherent difficulty of these steps explains why the total synthesis of such complex flavonoid glycosides is a specialized field. rsc.orgthieme.de

Semi-Synthetic Modification of Clitorin Derivatives

Semi-synthesis, which starts with a readily available natural product, offers a more practical alternative to total synthesis for producing derivatives. sioc-journal.cn Clitorin, isolated from natural sources like Clitoria ternatea, can serve as a scaffold for chemical modifications aimed at enhancing its biological properties or exploring structure-activity relationships.

Potential semi-synthetic modifications could include:

Selective Acylation and Alkylation: The numerous hydroxyl groups on the three sugar units of Clitorin can be selectively acylated or alkylated. Such modifications can significantly alter the compound's lipophilicity, which may improve its ability to cross cell membranes and enhance its bioavailability. mdpi.com Lipase enzymes can be used for regioselective acylation under non-aqueous conditions. mdpi.com

Re-glycosylation: Following enzymatic removal of sugar units, the resulting partially glycosylated flavonoid could be used as an acceptor in further glycosylation reactions (chemo-enzymatic synthesis) to introduce different sugar molecules, creating novel analogs not found in nature.

These semi-synthetic approaches bypass the difficult construction of the flavonoid core and the complex trisaccharide, focusing instead on the targeted modification of the natural scaffold. nih.gov

Organic Synthesis Techniques for Glycosylation Reactions

The formation of the glycosidic bond is the cornerstone of any synthesis of Clitorin or its analogs. Both chemical and enzymatic methods are available for this critical transformation. sioc-journal.cnnih.gov The key challenge in the chemical glycosylation of kaempferol is achieving regioselectivity for the C3-hydroxyl group over the other phenolic hydroxyls (C5, C7, C4') and ensuring high stereoselectivity at the anomeric center.

Chemical Glycosylation Strategies: Modern chemical glycosylation typically involves the reaction of a glycosyl donor (an activated sugar) with a glycosyl acceptor (the aglycone or another sugar). researchgate.net Success relies heavily on the choice of donor, promoter, and the use of protecting groups.

| Glycosyl Donor | Typical Promoter/Activator | Characteristics |

| Glycosyl Halides (e.g., Bromides) | Silver or mercury salts (Koenigs-Knorr reaction), Phase-transfer catalysts | Historically significant; often effective but can require stoichiometric heavy metal promoters. |

| Glycosyl Trichloroacetimidates | Lewis acids (e.g., TMSOTf, BF₃·OEt₂) | Highly reactive and versatile donors, widely used for complex glycoside synthesis. Stereochemical outcome is often influenced by the protecting group at C2. |

| Thioglycosides | Thiophilic promoters (e.g., NIS/TfOH, DMTST) | Stable and can be activated under various conditions, allowing for orthogonal glycosylation strategies in complex oligosaccharide synthesis. |

| Glycosyl Fluorides | Lewis acids (e.g., SnCl₂, AgClO₄) | More stable than glycosyl bromides but can be effectively activated for glycosylation. |

| 1-Hydroxy Sugars (Direct Glycosylation) | Mitsunobu reaction conditions | Allows direct coupling without pre-activation of the anomeric position, though stereocontrol can be challenging. |

This table summarizes common glycosyl donors used in the synthesis of O-glycosides, which are central to the potential synthesis of Clitorin. rsc.orgsioc-journal.cn

Enzymatic Glycosylation: Enzymatic methods offer an attractive alternative to chemical synthesis, providing exceptional regio- and stereoselectivity without the need for extensive protecting group manipulations. nih.gov

Glycosyltransferases (GTs): These enzymes are nature's tools for building glycosides. A synthetic biology approach could involve engineering microorganisms like E. coli to express the necessary GTs to attach the requisite sugars sequentially to the kaempferol aglycone. researchgate.netnih.gov This approach can even be used for de novo production of the final glycoside from simple precursors like glucose. researchgate.netresearchgate.net

Glycosidases (Transglycosylation): While their natural function is to break glycosidic bonds, glycosidases can be used in reverse under kinetically controlled conditions to form new ones. mdpi.com By using an activated sugar donor, a glycosidase can transfer the sugar to the flavonoid acceptor.

Development of Synthetic Analogs for Structure-Function Exploration

The synthesis of analogs of Clitorin is essential for understanding how its chemical structure relates to its biological function (Structure-Activity Relationship, SAR). By systematically altering different parts of the molecule, researchers can identify the key structural features—the pharmacophore—responsible for its activity and potentially develop more potent or selective compounds.

SAR studies on Clitorin analogs would likely focus on three areas:

The Aglycone Core: The substitution pattern on the flavonoid's A and B rings is known to be critical for the activity of many flavonoids. Analogs could be synthesized where the kaempferol core is replaced by other flavonoid aglycones, such as quercetin (B1663063) (which has an additional hydroxyl group on the B-ring) or luteolin.

The Trisaccharide Chain Length: A library of analogs could be synthesized with truncated glycan chains. This would involve preparing kaempferol attached to a single glucose (astragalin), a rhamnosyl-glucose disaccharide, or just a single rhamnose. Comparing the biological activities of these compounds to Clitorin would clarify the importance of the full trisaccharide structure.

The Nature of the Sugar Units: Analogs could be created by replacing the L-rhamnose or D-glucose units with other sugars, such as L-fucose or D-galactose. Furthermore, the points of attachment between the sugars could be altered. For example, a linear trisaccharide could be synthesized and compared to the natural branched structure of Clitorin.

By synthesizing these well-defined analogs and evaluating their biological effects, a detailed understanding of the SAR can be built. This knowledge is invaluable for designing new molecules with improved therapeutic properties, such as enhanced potency, better solubility, or increased metabolic stability. nih.gov

Theoretical and Computational Investigations of the Chemical Compound Clitorin

Quantum Chemical Characterization of Clitorin Molecular Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), have been extensively applied to characterize the molecular structure and properties of Clitorin. These investigations provide a detailed understanding of the compound's electronic distribution, stability, and reactivity. nih.govresearchgate.netnih.govresearchgate.netuou.ac.in

Density Functional Theory (DFT) Applications in Structural Optimization

DFT has been a primary tool for the structural optimization of the Clitorin molecule. Studies have commonly employed the B3LYP functional in conjunction with basis sets such as 6-311++G(d,p) to determine the most stable geometry of the compound. nih.govresearchgate.netnih.govresearchgate.netuou.ac.in Structural parameters, including bond lengths and bond angles, are analyzed to understand the molecule's stability. nih.govresearchgate.net The optimized structure serves as the foundation for further computational analyses of its electronic and spectroscopic properties. researchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) in Electronic Behavior

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the electronic behavior and chemical reactivity of Clitorin. nih.govresearchgate.net The energy difference between the HOMO and LUMO (the energy gap, ΔE) is an important indicator; a smaller energy gap suggests higher chemical reactivity and a greater propensity for electron transitions. nih.govresearchgate.net Studies on Clitorin have reported specific values for HOMO and LUMO energies and the resulting energy gap, indicating the presence of delocalized electron density within the molecule. nih.govresearchgate.net

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.20 researchgate.net |

| LUMO | -2.14 researchgate.net |

| Energy Gap (ΔE) | 5.05 researchgate.net |

Elucidation of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) surfaces are calculated to visualize the charge distribution and identify potential electrophilic and nucleophilic regions within the Clitorin molecule. nih.govresearchgate.netnih.govresearchgate.net These surfaces illustrate the areas most likely to interact with positively or negatively charged species, providing insights into the molecule's potential sites for chemical reactions and intermolecular interactions. Analysis of Mulliken charge distribution further complements the MEP analysis by quantifying the charge on individual atoms, revealing intramolecular charge transfer. nih.govnih.govresearchgate.net

| Property | Value | Unit | Source |

|---|---|---|---|

| Dipole Moment (µtotal) | 4.046 | Debye | nih.gov |

| Polarizability (αtotal) | 62.514 × 10-24 | esu | nih.gov |

| Δα | 111.87 × 10–24 | esu | nih.gov |

Conformational Analysis and Stability Studies

Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative stabilities. While detailed conformational landscapes for isolated Clitorin are not extensively detailed in the provided results, the structural stability of the optimized geometry has been assessed through analysis of bond lengths and angles. nih.govresearchgate.net Conformational changes are also implicitly studied in the context of molecular dynamics simulations when examining the flexibility and dynamics of Clitorin, particularly when interacting with other molecules like proteins. nih.govresearchgate.net

Molecular Dynamics Simulations for Clitorin Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of Clitorin and its interactions with other molecules over time. researchgate.netrsc.org These simulations provide insights into the flexibility of the molecule, its behavior in different environments (e.g., in solution or bound to a protein), and the nature of the interactions formed. MD simulations have been used to investigate the stability of complexes formed between Clitorin and target proteins, such as BACE1 and aromatase, which is relevant for understanding its potential biological activities. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net103.5.180aimspress.com Analysis of parameters like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond formation from MD trajectories helps to assess the stability and dynamics of these interactions. researchgate.net

Protein-Ligand Interaction Modeling

Protein-ligand interaction modeling is a fundamental aspect of computational chemistry and drug discovery, aiming to understand how a small molecule (ligand) binds to a protein target. This is crucial for elucidating biological function and identifying potential therapeutic agents. Traditional approaches include molecular docking and simulation, which are based on physical forces and statistical potentials. mdpi.comnih.gov More recent advancements incorporate deep learning methods to predict protein-ligand interactions, utilizing data from techniques like cryo-EM. mdpi.comnih.gov

In the context of Clitorin, computational studies have employed molecular docking to analyze its interaction patterns with specific proteins. One study investigated Clitorin's interactions with protein kinase C (PKC) and CD38, proteins involved in signal transduction pathways relevant to diabetes pathogenesis. chemfaces.com Another study utilized molecular docking and molecular dynamics (MD) simulations to investigate Clitorin's potential as an inhibitor against Beta-secretase 1 (BACE1), a target macromolecule associated with Alzheimer's disease. nih.govnih.gov Molecular dynamics simulations are used to model the behavior of complex molecular systems over time, providing a dynamic view of interactions between compounds and their targets. gardp.org

The binding site of Clitorin on the receptor (such as BACE1) can be visualized through these modeling techniques, illustrating the specific interactions formed. nih.gov These interactions can include hydrogen bonds and hydrophobic bonds, which contribute to the stability of the protein-ligand complex. nih.gov

Prediction of Binding Affinities through In Silico Methods

The prediction of binding affinities is a critical step in computational drug discovery, as it estimates the strength of the interaction between a potential drug candidate and its target protein. nih.govbiorxiv.org Accurate in silico prediction can help prioritize promising compounds from large libraries for experimental testing. biorxiv.org

In silico studies involving Clitorin have aimed to identify its inhibitory properties against specific targets. A systematic in silico study identified Clitorin as a potentially active and inhibiting phytochemical from Clitoria ternatea against Alzheimer's disease. nih.govresearchgate.net This was based on its predicted binding interactions and stability in complex with the target protein, as supported by molecular dynamics simulation results. nih.govnih.govresearchgate.net

Based on the available information, the following data points regarding interactions have been reported:

| Compound | Target Protein | Interaction Type | Number of Interactions | Notes | Source |

| Clitorin | BACE1 | Hydrogen bonds | 7 | Associated with strong binding strength | nih.gov |

| Clitorin | BACE1 | Hydrophobic bonds | 6 | Strongest among weak intermolecular bonds | nih.gov |

| Clitorin | CD38 | Significant interaction | Not specified | Relevant to diabetes pathogenesis | chemfaces.com |

| Clitorin | PKC | Interaction analyzed | Not specified | Relevant to diabetes pathogenesis | chemfaces.com |

Computational Insights into Enzyme-Clitorin Binding

Computational methods provide valuable insights into the specific mechanisms of enzyme-ligand binding, including the identification of binding sites and the analysis of interactions at the molecular level.

For Clitorin, computational investigations have focused on its interaction with enzymes relevant to specific diseases. As mentioned, molecular docking and simulation studies explored Clitorin's binding with BACE1, an enzyme implicated in Alzheimer's disease. nih.govnih.gov These studies analyze the formation of hydrogen and hydrophobic bonds within the enzyme's active site, contributing to the understanding of how Clitorin might exert its inhibitory effect. nih.gov The analysis of these interactions helps to explain the observed reactivity and binding strength of Clitorin with the enzyme. nih.gov

Computational enzyme design methodologies also provide a framework for understanding binding interactions by analyzing the complementarity between the enzyme's active site and the ligand. nih.gov These methods can involve minimizing the binding energy between the active site and a transition state analog to understand catalytic activity. nih.gov While the search results specifically detail Clitorin's interaction with BACE1, the principles of computational enzyme-ligand binding analysis are broadly applicable.

Advanced Computational Methodologies in Chemical Biology

Advanced computational methodologies are increasingly being applied in chemical biology to tackle complex problems that span multiple scales of time and organization.

Multi-Scale Computational Approaches

Multi-scale computational approaches integrate methods that operate at different levels of detail, from electronic structure calculations at the quantum mechanical level to coarse-grained simulations and continuum models at larger scales. nih.govresearchgate.netkuleuven.be This allows for a more comprehensive understanding of biological systems and molecular behavior.

These approaches can combine techniques such as Density Functional Theory (DFT) for electronic properties, classical atomistic simulations for molecular dynamics, and coarse-grained models for larger systems or longer timescales. researchgate.netkuleuven.be For Clitorin, DFT has been used to investigate its nonlinear optical (NLO) responses and analyze properties like structural parameters, mulliken charge distribution, and molecular electrostatic potential (MEP) surface, providing insights into intramolecular charge transfer. nih.govnih.govresearchgate.net The MEP surface, for instance, can reveal the distribution of electrostatic potential around the molecule, indicating regions that are likely to interact with positively or negatively charged areas of a protein. nih.gov

While the search results highlight the use of DFT and molecular dynamics simulations for Clitorin nih.govnih.govresearchgate.net, the broader field of chemical biology utilizes multi-scale approaches to study phenomena like protein-membrane interactions and intracellular trafficking, integrating techniques across different scales. nih.gov

Structure-Based Drug Design (SBDD) Principles in Compound Evaluation

Structure-Based Drug Design (SBDD) is a powerful paradigm in drug discovery that leverages the 3D structure of a biological target to design and optimize potential drug candidates. gardp.orgdrugdiscoverynews.comnih.gov The process typically involves determining the target protein's structure through experimental techniques like X-ray crystallography or cryo-EM, or through computational modeling. drugdiscoverynews.comnih.gov

SBDD principles are applied in evaluating compounds like Clitorin by using computational tools to predict how the compound might bind to the target's active site. gardp.org Molecular docking, a key component of SBDD, simulates the interaction and predicts the optimal binding pose of the ligand within the protein's binding site. gardp.orgnih.gov Scoring functions are used to estimate the binding affinity and rank potential candidates. gardp.orgmdpi.com

For Clitorin, the computational studies investigating its interaction with BACE1 and other proteins exemplify the application of SBDD principles. chemfaces.comnih.govnih.gov By analyzing the predicted binding modes and interactions, researchers can gain insights into the potential efficacy of Clitorin as an inhibitor and guide further investigations. nih.gov SBDD can also involve virtual screening of compound libraries to identify potential hits or de novo design of new molecules based on the target structure. gardp.orgmdpi.com

Advanced Analytical and Spectroscopic Methodologies in Clitorin Research

High-Resolution Mass Spectrometry for Compound Detection

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of unknown compounds with high accuracy and confidence. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds with the same nominal mass (isobars). nih.gov

In the analysis of Clitorin, techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) are employed to establish its molecular formula. chemfaces.combiocrick.com By measuring the exact mass of the molecular ion, researchers can confirm the elemental composition as C₃₃H₄₀O₁₉. This technique is crucial for the initial identification of the compound in complex mixtures, such as plant extracts, and serves as the foundation for further structural analysis. chemfaces.com The monoisotopic mass provides a highly specific identifier for the compound in databases. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₃H₄₀O₁₉ | phytopurify.com |

| Monoisotopic Mass | 740.21637904 Da | nih.gov |

| Molar Mass | 740.66 g/mol | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like Clitorin in solution. ukm.myethernet.edu.et It provides detailed information about the carbon-hydrogen framework, including the number and environment of protons (¹H NMR) and carbon atoms (¹³C NMR), as well as their connectivity. ukm.my

The structural confirmation of Clitorin is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. chemfaces.combiocrick.com

¹H NMR: Reveals the chemical shifts and coupling constants of all hydrogen atoms. For Clitorin, this spectrum would show distinct signals for the aromatic protons of the kaempferol (B1673270) aglycone, as well as signals for the protons of the three sugar units (one glucose and two rhamnose). The anomeric proton signals are particularly important for identifying the number and type of sugar moieties. ukm.my

¹³C NMR & DEPT: The ¹³C NMR spectrum shows signals for each of the 33 carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. ukm.my

2D NMR (COSY, HMQC/HSQC, HMBC): These experiments establish the connectivity between atoms. Correlation Spectroscopy (COSY) identifies proton-proton couplings within the same spin system (e.g., within a single sugar ring). Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial as it shows correlations between protons and carbons over two to three bonds, allowing for the connection of the individual structural fragments. For Clitorin, HMBC is essential for determining the linkage points between the sugar units and their attachment site on the kaempferol backbone. ukm.my

| Structural Unit | Signal Type | Expected Chemical Shift (δ) in ppm |

|---|---|---|

| Kaempferol Aglycone | Aromatic Protons (¹H) | 6.0 - 8.5 |

| Aromatic/Oxygenated Carbons (¹³C) | 90 - 185 | |

| Sugar Moieties (Glucose, Rhamnose) | Anomeric Protons (¹H) | 4.5 - 5.5 |

| Sugar Carbons (¹³C) | 60 - 105 |

UV-Visible Spectroscopy in Clitorin Characterization

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores, such as flavonoids. researchgate.netmedwinpublishers.com The flavonoid structure of Clitorin gives rise to a characteristic UV-Vis spectrum with two major absorption bands. researchgate.net

Band I: Appears in the 300–400 nm region and is associated with the cinnamoyl system (B-ring and the C-ring heterocycle). The exact position of this band can give clues about the hydroxylation pattern of the B-ring. researchgate.net For flavonols like kaempferol and its glycosides, this band is typically found between 350-385 nm. medwinpublishers.com

Band II: Appears in the 240–280 nm region and corresponds to the benzoyl system (A-ring). researchgate.net

Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been performed to calculate the electronic spectra of Clitorin, predicting its absorption maxima. researchgate.net These theoretical calculations complement experimental data in the characterization of the compound.

| Band | Wavelength (nm) | Associated Structural Moiety |

|---|---|---|

| Band I | 351 | Cinnamoyl System (B-Ring + C-Ring) |

| Band II | 267 | Benzoyl System (A-Ring) |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. nih.gov While it does not provide the detailed structural map that NMR does, it is a rapid method to confirm the presence of key chemical bonds. researchgate.net

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 (broad) | O-H stretching | Phenolic and alcoholic hydroxyl groups |

| 3100 - 3000 | C-H stretching | Aromatic C-H |

| 2950 - 2850 | C-H stretching | Aliphatic C-H (from sugars) |

| 1660 - 1650 | C=O stretching | γ-pyrone carbonyl group |

| 1615 - 1585 | C=C stretching | Aromatic rings |

| 1200 - 1000 | C-O stretching | Glycosidic linkages, alcohols, ethers |

Integration of Multiple Spectroscopic Techniques for Comprehensive Analysis

While each spectroscopic technique provides valuable information, the unambiguous structural confirmation of a complex natural product like Clitorin requires the integration of data from multiple methods. nih.govresearchgate.net A typical analytical workflow combines these techniques to build a complete molecular picture:

Initial Detection and Formula Determination: Liquid Chromatography (LC) coupled with UV-Vis spectroscopy is often used for initial detection in a plant extract, with the characteristic flavonoid spectrum indicating its potential class. nih.gov The eluent is then directed to a High-Resolution Mass Spectrometer (HRMS) to determine the exact mass and molecular formula (C₃₃H₄₀O₁₉). nih.gov

Functional Group Confirmation: Infrared (IR) spectroscopy is used on the isolated compound to quickly confirm the presence of key functional groups (hydroxyls, carbonyl, aromatic rings), which must be consistent with the proposed flavonoid glycoside structure.

Complete Structural Elucidation: Finally, a full suite of 1D and 2D NMR experiments is performed. NMR data is used to piece together the molecular skeleton, confirm the kaempferol aglycone, identify the three sugar units as one glucose and two rhamnose, and, crucially, establish the precise connectivity and stereochemistry of the entire molecule, leading to the final structure of Clitorin. ukm.my

This correlative approach, where the results from each analysis must be consistent with the others, provides the high level of certainty required for the structural elucidation of novel or complex phytochemicals.

Future Directions and Emerging Research Areas for the Chemical Compound Clitorin

Methodological Advancements in Clitorin Isolation and Synthesis

The isolation of natural compounds like Clitorin from their plant sources often involves complex extraction and purification processes. Future research in this area is likely to focus on developing more efficient, cost-effective, and environmentally friendly methodologies. Advancements in separation techniques, such as high-speed countercurrent chromatography and improved solid-phase extraction methods, could enhance the yield and purity of isolated Clitorin mdpi.comchromadex.com. Furthermore, the application of modern analytical techniques, including hyphenated chromatography-spectroscopy methods, will be crucial for rapid identification and characterization during isolation chromadex.com.

Development of Novel Computational Models for Clitorin Interactions

Computational modeling plays an increasingly vital role in understanding the interactions of chemical compounds with biological targets benthambooks.comnih.govnih.gov. For Clitorin, future research will likely involve the development and application of novel computational models to predict and analyze its interactions at the molecular level. This could include molecular docking studies to predict binding affinities and modes with potential protein targets, such as CD38, with which Clitorin has shown interactions nih.govchemfaces.com.

Furthermore, molecular dynamics simulations could provide insights into the dynamic behavior of Clitorin in biological environments and its conformational changes upon binding nih.gov. Quantitative structure-activity relationship (QSAR) models could be developed to correlate the structural features of Clitorin and its potential derivatives with their biological activities, guiding the design of new compounds with improved efficacy or specificity nih.gov. Advances in artificial intelligence and machine learning algorithms can also be leveraged to develop more predictive and sophisticated models for screening potential targets and understanding complex biological pathways influenced by Clitorin juniperpublishers.com.

Exploration of Biosynthetic Pathways for Sustainable Production

Understanding the biosynthetic pathway of Clitorin in plants is a critical area for future research, particularly concerning sustainable production frontiersin.orgmdpi.com. Elucidating the series of enzymatic reactions and genetic regulation involved in Clitorin biosynthesis would open possibilities for alternative production methods beyond traditional agriculture and extraction, which can exert pressure on the environment frontiersin.org.

Future research could focus on identifying the genes encoding the enzymes responsible for the glycosylation of the kaempferol (B1673270) core structure and the attachment of the specific sugar moieties in Clitorin frontiersin.org. With this knowledge, metabolic engineering and synthetic biology approaches could be employed to reconstitute the Clitorin biosynthetic pathway in heterologous hosts, such as microorganisms or other plant systems frontiersin.orgmdpi.com. This could enable the sustainable and scalable production of Clitorin under controlled conditions, reducing reliance on wild harvesting and potentially leading to higher yields and consistent quality mdpi.comlondonmet.ac.uk. Research into optimizing fermentation processes and developing efficient biocatalytic steps would be integral to this effort mdpi.com.

Interdisciplinary Research Approaches in Natural Products Chemistry

The future of Clitorin research, like much of natural products chemistry, lies in increasingly interdisciplinary approaches cymitquimica.comjuniperpublishers.comnih.govnih.govchemfaces.comfrontiersin.org. Integrating expertise from various scientific disciplines is essential to fully unlock the potential of this compound. This includes collaborations between botanists and agronomists to optimize the cultivation and harvesting of Clitorin-rich plants, ensuring a sustainable source of biomass.

Chemists will continue to refine isolation and synthesis techniques, while biochemists and molecular biologists can focus on elucidating the precise mechanisms of action of Clitorin at the cellular and molecular levels frontiersin.org. Pharmacologists and medical researchers can investigate its potential therapeutic applications through rigorous in vitro and in vivo studies cymitquimica.comchemfaces.com. Computational scientists will be crucial for modeling interactions, predicting properties, and analyzing large datasets generated from biological experiments juniperpublishers.combenthambooks.comnih.govnih.gov. This convergence of expertise will accelerate the discovery and development of Clitorin and other natural products with promising bioactivities.

Q & A

What structural features of Clitorin contribute to its nonlinear optical (NLO) properties, and how are these features computationally validated?

Level : Basic

Answer : Clitorin’s NLO activity arises from its conjugated π-electron system in C–C bonds, which enhances polarizability and hyperpolarizability. Computational studies using density functional theory (DFT) with the B3LYP/6-311G(+) (d, p) basis set reveal high dipole moment (4.046 Debye), polarizability (62.514 × 10⁻²⁴ esu), and first-order hyperpolarizability (5.415 × 10⁻³⁰ esu), all significantly higher than urea and other reference NLO materials. These values are validated through Raman spectra (e.g., symmetric C–H stretching at 1209.95 cm⁻¹) and UV-Vis absorption spectra (π→π* transitions at 341.82 nm) .

How can researchers experimentally validate Clitorin’s NLO responses predicted by computational models?

Level : Advanced

Answer : Experimental validation requires:

- Hyper-Rayleigh Scattering (HRS) : To measure second-order NLO responses (βtotal) in solution.

- Electric-Field-Induced Second Harmonic (EFISH) : For solid-state βtotal quantification.

- UV-Vis and Raman Spectroscopy : To correlate computed electronic transitions (e.g., S₀→S₁ at 341.82 nm) and vibrational modes with experimental spectra.

- Comparative Analysis : Benchmark Clitorin’s βtotal (5.415 × 10⁻³⁰ esu) against known NLO materials like 3-nitroaniline (1.12 × 10⁻³⁰ esu) .

What methodological steps are critical for assessing Clitorin’s binding affinity to Alzheimer’s disease (AD)-related targets like BACE1?

Level : Basic

Answer : Key steps include:

- Molecular Docking : Use tools like AutoDock Vina to simulate ligand-protein interactions. Clitorin shows a binding affinity of −10.4 kcal/mol with BACE1 (PDB ID: 4B05), supported by 7 hydrogen bonds and 6 hydrophobic interactions.

- Molecular Dynamics (MD) Simulations : Analyze RMSD (<0.5 nm) and RMSF (<0.6 nm) to confirm complex stability over 100 ns trajectories.

- Solvent-Accessible Surface Area (SASA) : Low SASA values (−19.110 kJ/mol) indicate strong ligand-protein binding .

How can conflicting data between Clitorin’s computational and experimental binding affinities be resolved?

Level : Advanced

Answer : Address discrepancies through:

- Force Field Parameterization : Adjust atomic charges and torsional angles in docking software to better reflect Clitorin’s Mulliken charge distribution (e.g., −0.45 e⁻ on O atoms).

- Explicit Solvent Models : Use TIP3P water in MD simulations to account for solvation effects.

- Experimental Cross-Validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (Kd) and compare with docking scores .

What quantum mechanical parameters indicate Clitorin’s chemical reactivity in pharmacological applications?

Level : Basic

Answer : Key parameters include:

- Frontier Molecular Orbital (FMO) Gaps : ΔE = 4.343 eV (lower than urea’s 7.43 eV), suggesting high electron excitation.

- Ionization Potential (IP) : 6.597 eV, indicating electron-donating capacity.

- Electrophilicity Index (ω) : Derived from chemical potential (μ = −4.425 eV) and hardness (η = 2.171 eV), predicting strong electrophilic interactions with biological targets .

How should researchers design in vitro assays to confirm Clitorin’s anti-AD activity predicted by in silico studies?

Level : Advanced

Answer : A robust protocol includes:

- Enzyme Inhibition Assays : Measure Clitorin’s IC₅₀ against BACE1 using fluorescence resonance energy transfer (FRET)-based substrates.

- Cell Viability Assays : Test neuroprotective effects in SH-SY5Y cells exposed to Aβ42 oligomers.

- Western Blotting : Quantify reductions in Aβ40/42 levels in Clitorin-treated cells.

- Cardiotoxicity Screening : Use hERG inhibition assays (confidence value = 0.2) to validate safety .

What spectral techniques are most effective for resolving ambiguities in Clitorin’s charge-transfer mechanisms?

Level : Advanced

Answer : Combine:

- Time-Dependent DFT (TD-DFT) : To model UV-Vis transitions (e.g., S₀→S₁ at 341.82 nm) and compare with experimental spectra.

- Electron Paramagnetic Resonance (EPR) : Detect radical intermediates formed during π→π* transitions.

- Femtosecond Transient Absorption Spectroscopy : Track ultrafast charge-transfer dynamics in solution .

How do Clitorin’s vibrational modes influence its interaction with biological macromolecules?

Level : Basic

Answer : High Raman intensity (1037.4 cm⁻¹) at νCH modes indicates strong polarizability, facilitating interactions with protein binding pockets. Torsional bending (δ modes) at 2991.83 cm⁻¹ correlates with conformational flexibility, enabling adaptation to macromolecular surfaces .

What experimental controls are essential when analyzing Clitorin’s antioxidant activity in vitro?

Level : Advanced

Answer : Include:

- Positive Controls : Ascorbic acid or Trolox for DPPH/ABTS radical scavenging assays.

- Negative Controls : Solvent-only (e.g., DMSO) to rule out artifactual redox activity.

- Metal Chelation Assays : Use EDTA to distinguish direct antioxidant effects from metal-ion sequestration .

How can researchers reconcile discrepancies between Clitorin’s computed and experimental dipole moments?

Level : Advanced

Answer : Address via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.